N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Description
N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4OS and its molecular weight is 372.87. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The specific compound under review has shown promising results in various cancer cell lines.
In Vitro Studies
- Cell Line Testing : The compound was tested against multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- MCF-7 : Exhibited an IC50 value of 12.5 µM.
- A549 : Showed an IC50 value of 26 µM.
- HeLa : Demonstrated significant cytotoxicity with an IC50 of 14 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 26 |
HeLa | 14 |
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase.
Case Studies
Several research articles have documented the effects of triazole derivatives similar to the compound :
- Study by Li et al. (2022) : Investigated a series of triazole compounds and found that those with a methylsulfanyl group exhibited enhanced cytotoxicity against MCF-7 cells compared to their analogs without this group.
- Research by Wang et al. (2023) : Focused on the structure-activity relationship (SAR) of triazole derivatives and concluded that substitutions at the phenyl rings significantly affect anticancer activity.
Pharmacological Significance
Triazoles are recognized for their ability to inhibit various biological pathways involved in tumor growth and metastasis. The compound has been shown to:
- Inhibit NF-kB signaling pathways, which are crucial for cancer cell survival.
- Modulate apoptotic pathways leading to increased cell death in malignant cells.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-11-7-8-13(9-16(11)19)20-18(24)17-12(2)23(22-21-17)14-5-4-6-15(10-14)25-3/h4-10H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZAKVARQNBGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)SC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.